Evodin

Übersicht

Beschreibung

Evodine: Comprehensive Analysis

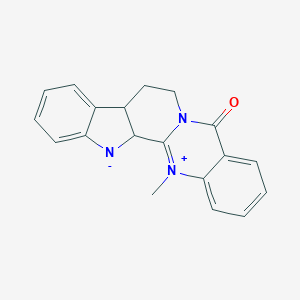

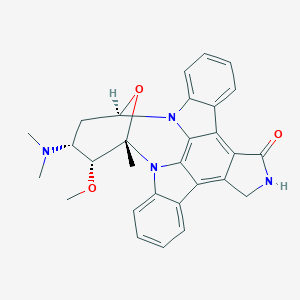

Evodine, also known as evodiamine, is a tryptamine indole alkaloid isolated from the plant Evodia rutaecarpa. It exhibits a wide range of biological activities, including antitumor, anti-inflammation, and antibacterial properties. Due to these activities, evodiamine has been the subject of extensive research, particularly in the context of cancer treatment. It has a complex molecular structure with a 6/5/6/6/6 ring system, which has been the focus of structural modifications aimed at discovering new antitumor drugs .

Synthesis Analysis

The synthesis of evodiamine has been summarized in recent literature, with advances in the drug design and biological activities of its derivatives being a key area of study. Structural modifications of evodiamine have been described, focusing on ring A, D, E, C5, N-13, and N-14. These modifications have led to the development of compounds with promising anticancer potentials .

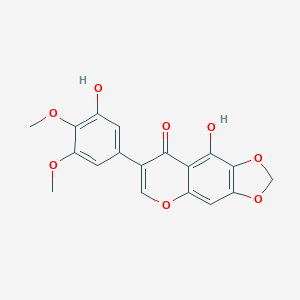

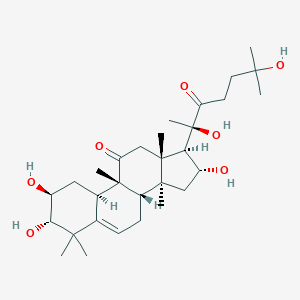

Molecular Structure Analysis

Evodiamine's molecular structure is characterized by a quinazolinocarboline alkaloid framework. This structure has been the basis for the development of various derivatives through systematic structure-activity relationship analysis. Some derivatives have shown substantial increases in antitumor activity, with certain hydroxyl derivatives demonstrating good in vivo efficacy and low toxicity .

Chemical Reactions Analysis

Evodiamine acts as an agonist for the vanilloid receptor TRPV1, similar to capsaicin, although it is less potent. It binds to rat TRPV1 with a Ki of approximately 5.95 µM. This interaction with TRPV1 is thought to contribute to its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of evodiamine contribute to its biological activities. For instance, evodiamine has been shown to inhibit NF-κB activation, which is involved in antiapoptotic and metastatic gene expression. This inhibition leads to the up-regulation of apoptosis and the suppression of invasion in cancer cells . Additionally, evodiamine's effects on obesity are not solely dependent on uncoupling protein-1 (UCP1), suggesting a UCP1-independent antiadipogenic mechanism .

Relevant Case Studies

Anticancer Activity

Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. This suppression of NF-κB-regulated gene expression may provide a molecular basis for evodiamine's ability to suppress proliferation, induce apoptosis, and inhibit metastasis in cancer cells . Furthermore, evodiamine derivatives have been identified as potent topoisomerase I inhibitors, leading to the induction of apoptosis in cancer cells .

Obesity and Metabolic Effects

In the context of obesity, evodiamine has been found to prevent the development of diet-induced obesity in part by inhibiting adipocyte differentiation through ERK activation and its negative cross-talk with the insulin signaling pathway .

Neuroprotective and Anti-inflammatory Effects

Evodiamine has demonstrated potential in the treatment of glioblastoma by inducing apoptosis and cell cycle arrest through JNK activation . It also exhibits gastroprotective effects against gastric ulceration by improving antioxidant and anti-inflammatory status through the Rho/NF-κB pathway .

Pharmacokinetics and Drug Design

Evodiamine's ability to bind various proteins has led to the argument that it is a good starting point for multi-target drugs. The pharmacokinetics and target-binding properties of evodiamine have been explored, providing direction for further multi-target drug design .

Wissenschaftliche Forschungsanwendungen

Chemie: Arzneimittelsynthese und -optimierung

Evodin, eine bioaktive Verbindung, die aus natürlichen Quellen gewonnen wird, ist im Bereich der pharmazeutischen Chemie von Interesse. Forscher haben sein Potenzial als Leitstruktur für die Entwicklung neuer therapeutischer Einheiten aufgrund seiner multifunktionalen pharmakologischen Eigenschaften untersucht . Trotz seiner suboptimalen Bioaktivität, Pharmakokinetik, Löslichkeit und chemischen Stabilität wurden synthetische Analoga von this compound hergestellt, um diese Einschränkungen zu überwinden. Diese Bemühungen zielen darauf ab, seine Antikrebsaktivität durch strukturelle Modifikationen, Pharmakophor-Kombinationen und Medikamentenverabreichungssysteme zu verbessern .

Medizinische Forschung: Pharmakologische Studien

In der medizinischen Forschung wurde this compound als ein potenter P-Glykoprotein-Inhibitor identifiziert. Es zeigt schützende Wirkungen gegen Glutamat-induzierte Toxizität, indem es das antioxidative Abwehrsystem bewahrt . Diese Eigenschaft ist besonders wertvoll in Studien, die sich auf den Neuro-schutz und die Minderung oxidativen Stresses durch Zellschäden konzentrieren.

Umweltwissenschaften: Ökotoxikologie

Obwohl spezifische Studien zu den Umweltanwendungen von this compound nicht direkt verfügbar sind, wurde seine Stammverbindung, Evodiae fructus, auf seine Auswirkungen auf die Lebermitochondrien untersucht, was auf eine Rolle beim Verständnis von oxidativem Stress und mitochondrialer Dysfunktion hindeutet . Dies deutet darauf hin, dass this compound in der ökotoxikologischen Forschung relevant sein könnte und zu unserem Verständnis der Auswirkungen von pflanzlichen Verbindungen auf die Umweltgesundheit beiträgt.

Industrielle Anwendungen: Verfahrenschemie

Die chemischen Eigenschaften von this compound können in industriellen Prozessen genutzt werden, insbesondere bei der Synthese komplexer organischer Moleküle. Seine Rolle in der Arzneimittelsynthese könnte sich in die Verfahrenschemie übertragen, wo seine Derivate als Zwischenprodukte oder Katalysatoren bei der Herstellung verschiedener Pharmazeutika verwendet werden könnten .

Biotechnologie: Medikamentenforschung

In der Biotechnologie erstrecken sich die Anwendungen von this compound auf die Medikamentenforschung, wo seine Rolle als Leitverbindung für die Schaffung neuer Medikamente mit verbesserten therapeutischen Wirkungen untersucht wird. Die in der Modifizierung der Struktur von this compound angewandten Optimierungsstrategien könnten zu Durchbrüchen bei der Entwicklung neuer Krebsmedikamente führen .

Wirkmechanismus

Safety and Hazards

Eigenschaften

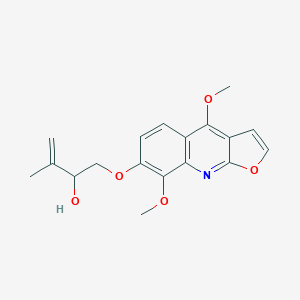

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

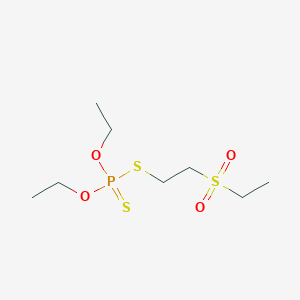

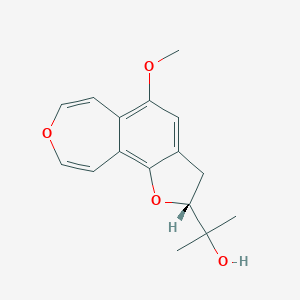

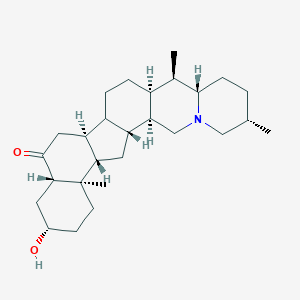

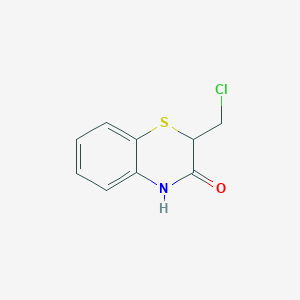

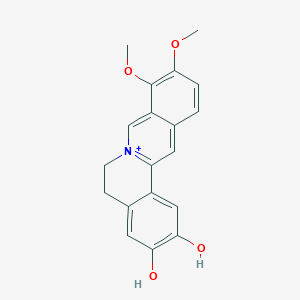

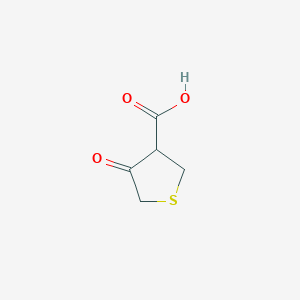

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)